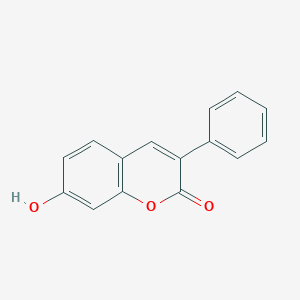

7-hydroxy-3-phenyl-2H-chromen-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

7-hydroxy-3-phenylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O3/c16-12-7-6-11-8-13(10-4-2-1-3-5-10)15(17)18-14(11)9-12/h1-9,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIPZCQZTVDNJHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60419831 | |

| Record name | 7-hydroxy-3-phenyl-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60419831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6468-96-8 | |

| Record name | 7-hydroxy-3-phenyl-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60419831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 7-hydroxy-3-phenyl-2H-chromen-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of 7-hydroxy-3-phenyl-2H-chromen-2-one. The information is curated for researchers, scientists, and professionals in the field of drug development.

Core Physicochemical Properties

| Identifier | Value | Source |

| IUPAC Name | 7-hydroxy-3-phenylchromen-2-one | PubChem[1] |

| CAS Number | 6468-96-8 | PubChem[1] |

| Molecular Formula | C₁₅H₁₀O₃ | PubChem[1] |

| Molecular Weight | 238.24 g/mol | PubChem[1] |

| Canonical SMILES | C1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)O)OC2=O | PubChem[1] |

| InChIKey | RIPZCQZTVDNJHQ-UHFFFAOYSA-N | PubChem[1] |

| Physicochemical Property | Value | Notes |

| Melting Point | Data not available | The melting point of the related compound 7-hydroxy-4-methyl-3-phenyl-2H-chromen-2-one is 231-232 °C[2]. |

| Boiling Point | Data not available | - |

| Solubility | Data not available | General solubility of 7-hydroxycoumarins is higher than their non-hydroxylated counterparts. They are generally soluble in organic solvents like DMSO, DMF, and ethanol. |

| pKa | Data not available | The pKa of the parent compound, 7-hydroxycoumarin, is approximately 7.11. The presence of the phenyl group at the 3-position may slightly influence the acidity of the hydroxyl group. |

| logP (Octanol-Water Partition Coefficient) | 3.2 | This is a computationally predicted value (XlogP3) from PubChem[1]. An experimental value is not readily available. |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Pechmann condensation . This reaction involves the acid-catalyzed condensation of a phenol with a β-ketoester. For the synthesis of the title compound, resorcinol is used as the phenolic component and ethyl benzoylacetate serves as the β-ketoester.

Experimental Protocol: Pechmann Condensation

Materials:

-

Resorcinol

-

Ethyl benzoylacetate

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ethanol

-

Ice-cold water

-

Standard laboratory glassware (round-bottom flask, magnetic stirrer, dropping funnel, beaker, filtration apparatus)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, slowly add concentrated sulfuric acid.

-

In a separate beaker, prepare a mixture of resorcinol (1 equivalent) and ethyl benzoylacetate (1 equivalent).

-

Slowly add the resorcinol and ethyl benzoylacetate mixture to the chilled sulfuric acid dropwise using a dropping funnel, ensuring the temperature of the reaction mixture is maintained below 10 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker containing ice-cold water with vigorous stirring.

-

A precipitate of crude this compound will form.

-

Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.

-

The crude product can be purified by recrystallization from a suitable solvent, such as aqueous ethanol, to yield the pure compound.

Potential Biological Activities and Signaling Pathways

While specific studies on the biological activities of this compound are limited, the broader class of 7-hydroxycoumarins and phenylcoumarins has been extensively investigated for various pharmacological effects, including anticancer and antimicrobial activities.

Anticancer Activity

Derivatives of the closely related 7-hydroxy-4-phenylchromen-2-one have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis (programmed cell death) and cell cycle arrest.

One of the key signaling pathways implicated in the anticancer effects of similar coumarin derivatives is the PI3K/Akt pathway . This pathway is crucial for cell survival and proliferation, and its inhibition can lead to apoptosis. It is hypothesized that this compound may exert its anticancer effects through a similar mechanism.

The induction of apoptosis is often mediated through the activation of a cascade of enzymes called caspases. This can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway.

Antimicrobial Activity

Coumarin derivatives are known to possess a broad spectrum of antimicrobial activities against various bacteria and fungi. The general mechanism of action is believed to involve the disruption of the microbial cell membrane integrity and the inhibition of essential cellular enzymes. This disruption leads to the leakage of intracellular components and ultimately cell death.

Key Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of this compound.

Determination of Solubility (Shake-Flask Method)

-

Preparation of Saturated Solution: Add an excess amount of the compound to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.

-

Equilibration: Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the undissolved solid to settle. If necessary, centrifuge or filter the solution to separate the solid from the liquid phase.

-

Quantification: Withdraw a known volume of the clear supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

Determination of pKa (Spectrophotometric Method)

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions with a range of known pH values.

-

Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or ethanol).

-

UV-Vis Spectra Measurement: Add a small, constant volume of the stock solution to each buffer solution to obtain a series of solutions with the same total compound concentration but different pH values. Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range.

-

Data Analysis: Identify the wavelength(s) at which the absorbance changes significantly with pH. The pKa can be determined by plotting the absorbance at a specific wavelength against the pH and fitting the data to the Henderson-Hasselbalch equation or by using specialized software.

Determination of logP (RP-HPLC Method)

-

Chromatographic System: Use a reverse-phase HPLC system with a C18 column.

-

Mobile Phase: Prepare a series of mobile phases with varying compositions of an organic solvent (e.g., methanol or acetonitrile) and water.

-

Standard Compounds: Select a series of standard compounds with known logP values that are structurally similar to the test compound.

-

Chromatographic Runs: Inject the test compound and the standard compounds into the HPLC system using each mobile phase composition and determine their retention times.

-

Calculation of Capacity Factor (k'): Calculate the capacity factor for each compound at each mobile phase composition using the formula: k' = (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the void time of the column.

-

Extrapolation to 100% Water: For each compound, plot log(k') against the percentage of the organic solvent in the mobile phase and extrapolate the linear regression to 0% organic solvent (100% water) to obtain the log(k'_w) value.

-

Correlation and logP Determination: Plot the log(k'_w) values of the standard compounds against their known logP values to create a calibration curve. Determine the logP of the test compound by interpolating its log(k'_w) value on this calibration curve.

Anticancer Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically dissolved in DMSO and then diluted in cell culture medium) for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the same concentration of DMSO without the compound).

-

MTT Addition: After the treatment period, add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 2-4 hours.

-

Formazan Solubilization: The viable cells will reduce the yellow MTT to purple formazan crystals. Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the cell viability against the compound concentration.

Antimicrobial Susceptibility Test (Broth Microdilution Method for MIC)

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (bacteria or fungi) in a suitable broth.

-

Serial Dilution of Compound: Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate containing the broth.

-

Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 18-24 hours).

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined by visual inspection or by measuring the absorbance at 600 nm.

References

Navigating the Solubility of 7-hydroxy-3-phenyl-2H-chromen-2-one: A Technical Guide for Researchers

For Immediate Release

Qualitative Solubility Profile

Based on the general characteristics of coumarin derivatives, 7-hydroxy-3-phenyl-2H-chromen-2-one is expected to exhibit good solubility in polar aprotic solvents like DMSO and polar protic solvents such as ethanol. Coumarins are generally soluble in a range of organic solvents. The presence of a hydroxyl group at the 7-position may slightly enhance its solubility in more polar solvents compared to unsubstituted coumarins.

| Solvent | Qualitative Solubility Assessment |

| Dimethyl Sulfoxide (DMSO) | Expected to be soluble. DMSO is a powerful solvent for a wide array of organic compounds. |

| Ethanol | Expected to be soluble. Many coumarin derivatives are recrystallized from ethanol, indicating good solubility. |

Note: This information is based on the solubility of structurally similar compounds. Experimental verification is crucial for obtaining precise quantitative data.

Experimental Protocol: Determination of Equilibrium Solubility via the Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a specific solvent.[1][2]

Objective: To determine the concentration of a saturated solution of this compound in DMSO and ethanol at a controlled temperature.

Materials:

-

This compound (solid)

-

Anhydrous DMSO

-

Absolute Ethanol

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to separate vials containing a known volume of DMSO and ethanol, respectively. The presence of undissolved solid is essential to ensure saturation.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

-

Separation of Undissolved Solute:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant.

-

To ensure all undissolved particles are removed, either centrifuge the sample and collect the supernatant or filter the sample using a syringe filter.

-

-

Quantification:

-

Prepare a series of standard solutions of known concentrations of this compound in the respective solvent.

-

Analyze the standard solutions and the saturated sample solution using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the saturated sample by interpolating its analytical response on the calibration curve.

-

Data Presentation:

The solubility should be reported in units such as mg/mL or mol/L at the specified temperature.

Potential Signaling Pathway Involvement

While specific signaling pathways for this compound are not extensively documented, research on structurally related compounds, such as 7-hydroxy-4-phenylcoumarin, provides insights into its potential biological activities. Studies have demonstrated that derivatives of 7-hydroxy-4-phenylcoumarin can exert anticancer effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest at the G2/M phase in cancer cells.[3][4]

Below is a diagram illustrating a potential mechanism of action for a related 7-hydroxy-phenylcoumarin derivative in cancer cells.

Caption: Potential anticancer mechanism of a 7-hydroxy-phenylcoumarin derivative.

This guide provides a foundational understanding of the solubility and potential biological relevance of this compound. Direct experimental investigation is highly recommended to ascertain the precise physicochemical and pharmacological properties of this compound.

References

An In-depth Technical Guide to the Mechanism of Action of 7-hydroxy-3-phenyl-2H-chromen-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-hydroxy-3-phenyl-2H-chromen-2-one, a member of the coumarin family, is a synthetically accessible small molecule with a diverse pharmacological profile. This technical guide provides a comprehensive overview of its mechanism of action, focusing on its antiproliferative, anti-inflammatory, and antioxidant properties. This document details the molecular pathways involved, presents quantitative data from relevant studies, and provides standardized experimental protocols for key assays. The information herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of coumarin-based therapeutic agents.

Core Pharmacological Activities

This compound and its close structural analogs exhibit a range of biological effects, primarily centered around antiproliferative, anti-inflammatory, and antioxidant activities. These effects are underpinned by the molecule's ability to modulate key cellular signaling pathways and interact with specific enzymatic targets.

Antiproliferative Activity

The antiproliferative effects of this compound and its derivatives are primarily mediated through the induction of apoptosis and cell cycle arrest in cancer cells.

1.1.1. Induction of Apoptosis

Studies on the closely related compound, 7-hydroxycoumarin, have demonstrated its ability to induce apoptosis in human lung carcinoma A549 cells.[1] The proposed mechanism involves the activation of the intrinsic apoptotic pathway, characterized by the activation of executioner caspase-3.[1] Activated caspase-3 then cleaves a range of cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic biochemical and morphological hallmarks of apoptosis. Furthermore, an increase in intracellular calcium levels has been observed, which can act as a key signaling molecule in the apoptotic cascade.[1]

While direct evidence for the modulation of Bcl-2 family proteins by this compound is still emerging, it is hypothesized that the compound influences the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c, a critical step in the activation of the caspase cascade.[2]

Signaling Pathway: Apoptosis Induction

Caption: Proposed apoptotic pathway of this compound.

1.1.2. Cell Cycle Arrest

Derivatives of 7-hydroxy-phenylcoumarin have been shown to induce cell cycle arrest at the G2/M phase in human cancer cell lines. This arrest prevents cancer cells from entering mitosis, thereby inhibiting their proliferation. The precise molecular mechanism for this compound is under investigation, but it is likely to involve the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs), which govern the transitions between different phases of the cell cycle.

Logical Relationship: Cell Cycle Arrest

Caption: Logical flow of this compound-induced cell cycle arrest.

Anti-inflammatory Activity

This compound exhibits anti-inflammatory properties by targeting key mediators of the inflammatory response. Studies on 7-hydroxycoumarin have demonstrated its ability to inhibit the activation of the transcription factor NF-κB, a central regulator of inflammation.[3] This inhibition is thought to occur through the prevention of the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. By inhibiting NF-κB activation, the compound downregulates the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as the inflammatory enzyme cyclooxygenase-2 (COX-2).[2][3]

Signaling Pathway: Anti-inflammatory Action

Caption: Anti-inflammatory signaling pathway of this compound.

Antioxidant Activity

The antioxidant properties of this compound are attributed to its ability to scavenge free radicals. The phenolic hydroxyl group at the 7-position is a key structural feature for this activity. The proposed mechanisms of radical scavenging by hydroxycoumarins include hydrogen atom transfer (HAT) and sequential proton loss electron transfer (SPLET). The dominant mechanism is influenced by the solvent polarity. These mechanisms allow the compound to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress.

Experimental Workflow: Antioxidant Activity Assessment

Caption: Workflow for DPPH radical scavenging assay.

Quantitative Data

The following tables summarize the available quantitative data for the biological activities of this compound and its derivatives.

Table 1: Enzyme Inhibitory Activity of Hydroxy-3-Phenylcoumarin Derivatives

| Compound Derivative | Target Enzyme | IC50 (µM) | Reference |

| 3-(4′-Bromophenyl)-5,7-dihydroxycoumarin | Tyrosinase | 1.05 | [1] |

| 3-(3′-Bromophenyl)-5,7-dihydroxycoumarin | Tyrosinase | 7.03 | [1] |

| 3-(3′-Bromophenyl)-6,7-dihydroxycoumarin | Elastase | 37.38 | [1] |

| 3-(3′-Bromophenyl)-5,7-dihydroxycoumarin | Collagenase | 110.4 | [1] |

| 3-(4′-Bromophenyl)-6,7-dihydroxycoumarin | Hyaluronidase | 112.0 | [1] |

Table 2: Antiproliferative Activity of a 7-hydroxy-4-phenylcoumarin Derivative

| Compound | Cell Line | IC50 (µM) | Reference |

| 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one | AGS (gastric cancer) | 2.63 | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat cells with various concentrations of this compound (typically 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Caspase-3 Activity Assay (Fluorometric)

Principle: This assay quantifies the activity of caspase-3 by measuring the cleavage of a specific fluorogenic substrate, such as Ac-DEVD-AMC, which releases the fluorescent 7-amino-4-methylcoumarin (AMC) group.

Protocol:

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in a suitable lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

-

Assay Reaction: In a black 96-well plate, mix equal amounts of protein from each lysate with a reaction buffer containing the caspase-3 substrate (e.g., 50 µM Ac-DEVD-AMC).

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Fluorescence Measurement: Measure the fluorescence using a microplate reader with excitation at ~380 nm and emission at ~460 nm.

-

Data Analysis: Quantify caspase-3 activity based on a standard curve generated with free AMC and express as relative fluorescence units per microgram of protein.

Cell Cycle Analysis by Flow Cytometry

Principle: This method analyzes the distribution of cells in different phases of the cell cycle based on their DNA content, which is stained with a fluorescent dye like propidium iodide (PI).

Protocol:

-

Cell Treatment and Harvesting: Treat cells with the compound for the desired duration. Harvest both adherent and floating cells, wash with PBS, and count.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix at -20°C for at least 2 hours.

-

Staining: Wash the fixed cells with PBS to remove ethanol. Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to degrade RNA.

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Collect data from at least 10,000 events per sample.

-

Data Analysis: Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.

NF-κB Activation Assay (Immunofluorescence)

Principle: This assay visualizes the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon activation, using immunofluorescence microscopy.

Protocol:

-

Cell Seeding and Treatment: Seed cells on glass coverslips in a 24-well plate. Pre-treat with this compound, then stimulate with an NF-κB activator (e.g., TNF-α).

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, then permeabilize with 0.1% Triton X-100 in PBS.

-

Immunostaining: Block with 1% BSA in PBS, then incubate with a primary antibody against NF-κB p65. Follow with a fluorescently labeled secondary antibody.

-

Nuclear Staining: Counterstain the nuclei with DAPI or Hoechst.

-

Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

-

Analysis: Assess the subcellular localization of the p65 subunit. A predominantly nuclear signal in stimulated cells indicates NF-κB activation, which should be inhibited in the presence of the compound.

Conclusion

This compound is a multifaceted molecule with significant potential for therapeutic development. Its mechanism of action involves the modulation of fundamental cellular processes, including apoptosis, cell cycle progression, and inflammatory signaling. The data and protocols presented in this guide provide a solid foundation for further research into the specific molecular targets and clinical applications of this promising coumarin derivative. Future studies should focus on elucidating the detailed interactions with cell cycle and apoptotic regulatory proteins, as well as confirming its efficacy in in vivo models of cancer and inflammatory diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. Pharmacological manipulation of Bcl-2 family members to control cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

The Discovery and History of 7-hydroxy-3-phenyl-2H-chromen-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-hydroxy-3-phenyl-2H-chromen-2-one, a member of the coumarin family, is a heterocyclic compound that has attracted significant scientific interest due to its diverse pharmacological potential. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activities of this compound, with a focus on quantitative data, detailed experimental protocols, and the elucidation of its mechanistic pathways.

Historical Context and Discovery

While a singular definitive publication marking the first synthesis of this compound is not readily apparent in historical records, its discovery is intrinsically linked to the development of coumarin synthesis in the late 19th century. The foundational method for the synthesis of 7-hydroxycoumarins is the Pechmann condensation , first reported by German chemist Hans von Pechmann in 1883.[1][2] This acid-catalyzed reaction of a phenol with a β-ketoester remains a cornerstone of coumarin synthesis.[1][2] The synthesis of this compound is a direct application of this seminal work, utilizing resorcinol as the phenol and an ester of phenylacetic acid as the β-keto component.

Physicochemical Properties

Basic physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₀O₃ | [3] |

| Molecular Weight | 238.24 g/mol | [3] |

| CAS Number | 6468-96-8 | [3] |

| Appearance | Solid | |

| Melting Point | 247–249 °C | |

| IUPAC Name | 7-hydroxy-3-phenylchromen-2-one | [3] |

Synthesis and Experimental Protocols

The primary synthetic routes to this compound are the Pechmann condensation and the Perkin reaction. More contemporary methods, such as the Suzuki cross-coupling, have also been employed for the synthesis of 3-phenylcoumarin derivatives.

Pechmann Condensation

This is the most common and direct method for the synthesis of this compound.

Reaction:

Resorcinol + Ethyl Phenylacetate (or similar β-keto ester) --(Acid Catalyst)--> this compound

Detailed Experimental Protocol (Adapted from general Pechmann condensation procedures): [4][5]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine resorcinol (1 equivalent) and ethyl phenylacetate (1-1.2 equivalents).

-

Catalyst Addition: Cool the mixture in an ice bath. Slowly add a strong acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid (typically 5-10 volumes relative to the limiting reagent), while maintaining the temperature below 10-20 °C.

-

Reaction: Allow the reaction mixture to stir at room temperature for several hours (typically 18-24 hours) or gently heat to accelerate the reaction, monitoring progress by Thin Layer Chromatography (TLC).

-

Work-up: Pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Isolation and Purification: Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove the acid catalyst. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield pure this compound.

Logical Workflow for Pechmann Condensation:

Caption: Workflow for the synthesis of this compound via Pechmann Condensation.

Perkin Reaction

The Perkin reaction is another classical method for coumarin synthesis.[6]

Reaction:

2,4-Dihydroxybenzaldehyde + Phenylacetic anhydride --(Base Catalyst)--> this compound

Detailed Experimental Protocol (Generalized): [6]

-

Reaction Mixture: Heat a mixture of 2,4-dihydroxybenzaldehyde, phenylacetic anhydride, and a weak base catalyst (e.g., sodium acetate or triethylamine) at an elevated temperature.

-

Hydrolysis and Cyclization: After the initial condensation, the reaction mixture is hydrolyzed to open any uncyclized intermediates and then acidified to promote the final lactonization to form the coumarin ring.

-

Isolation and Purification: The product is isolated by filtration and purified by recrystallization.

Spectroscopic Characterization Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

| Spectroscopic Data | Key Features | Reference |

| ¹H NMR | Signals corresponding to the aromatic protons on both the coumarin and phenyl rings, a singlet for the C4-proton, and a broad singlet for the hydroxyl proton. | [3][7] |

| ¹³C NMR | Resonances for all 15 carbon atoms, including the characteristic carbonyl carbon of the lactone ring. | [3] |

| IR (KBr) | Broad absorption band for the O-H stretch (around 3180 cm⁻¹), a strong C=O stretching vibration for the lactone (around 1678 cm⁻¹), and bands for C=C aromatic stretching. | [7] |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. | [3][7] |

Biological Activities and Signaling Pathways

This compound and its derivatives have demonstrated a range of biological activities, with cytotoxic, anti-inflammatory, and antioxidant properties being the most prominent.

Cytotoxic Activity

This compound has shown promising cytotoxic effects against various cancer cell lines.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 7-hydroxy-3-(4-nitrophenyl)-2H-chromen-2-one | - | - | [7] |

| Coumarin-cinnamic acid hybrid (related structure) | HL60 (Leukemia) | 8.09 | [8] |

| Coumarin-cinnamic acid hybrid (related structure) | MCF-7 (Breast) | 3.26 | [8] |

| Coumarin-cinnamic acid hybrid (related structure) | A549 (Lung) | 9.34 | [8] |

| 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one | AGS (Gastric) | 2.63 ± 0.17 | [9] |

Experimental Protocol: MTT Assay for Cytotoxicity [9][10]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC₅₀ Determination: Calculate the concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) from the dose-response curve.

Proposed Signaling Pathway for Cytotoxicity:

Studies on related coumarin derivatives suggest that their cytotoxic effects are often mediated through the induction of apoptosis via intrinsic (mitochondrial) and extrinsic pathways, potentially involving the inhibition of pro-survival signaling pathways like PI3K/AKT and the activation of stress-related pathways such as JNK.[11][12]

Caption: Proposed signaling pathway for apoptosis induction by this compound.

Anti-inflammatory and Antioxidant Activities

7-hydroxycoumarins are known to possess anti-inflammatory and antioxidant properties.[13][14][15] The 7-hydroxyl group is crucial for the antioxidant activity, as it can act as a radical scavenger.[16] The anti-inflammatory effects are believed to be mediated, in part, by the inhibition of pro-inflammatory enzymes and signaling pathways.[17]

Experimental Protocol: DPPH Radical Scavenging Assay (Antioxidant Activity) [16]

-

Reaction Mixture: Prepare a solution of the test compound in a suitable solvent (e.g., methanol). Add this solution to a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

-

Incubation: Allow the reaction to proceed in the dark for a specified time.

-

Absorbance Measurement: Measure the decrease in absorbance of the DPPH solution at its characteristic wavelength (around 517 nm).

-

Calculation: Calculate the percentage of radical scavenging activity.

Conclusion

This compound is a compound with a rich history rooted in the classical methods of organic synthesis. Its versatile biological activities, particularly its cytotoxic effects against cancer cells, make it a promising scaffold for the development of new therapeutic agents. This guide provides a foundational resource for researchers, offering detailed insights into its synthesis, characterization, and potential mechanisms of action, thereby facilitating further exploration and application of this intriguing molecule.

References

- 1. Pechmann condensation - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C15H10O3 | CID 5393176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. journals.iucr.org [journals.iucr.org]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. 7,8-Dihydroxy-4-methylcoumarin induces apoptosis of human lung adenocarcinoma cells by ROS-independent mitochondrial pathway through partial inhibition of ERK/MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Natural and synthetic coumarin derivatives with anti-inflammatory/ antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 7-Hydroxycoumarin modulates the oxidative metabolism, degranulation and microbial killing of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. [PDF] The Antioxidant Activity of New Coumarin Derivatives | Semantic Scholar [semanticscholar.org]

- 16. Antioxidant Activity of Coumarins and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

Synthesis of 7-Hydroxy-3-Phenyl-2H-Chromen-2-One via Pechmann Reaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 7-hydroxy-3-phenyl-2H-chromen-2-one, a valuable coumarin derivative, through the Pechmann reaction. The Pechmann condensation is a classic and widely utilized method for the synthesis of coumarins, involving the acid-catalyzed reaction of a phenol with a β-ketoester.[1] In the synthesis of the target molecule, resorcinol serves as the phenolic component and ethyl benzoylacetate is the β-ketoester. This guide details the reaction mechanism, compares various catalytic systems, provides comprehensive experimental protocols, and presents quantitative data to assist researchers in optimizing this synthesis for applications in drug discovery and materials science.

Reaction Mechanism

The Pechmann condensation for the synthesis of this compound proceeds through a series of acid-catalyzed steps. The reaction is initiated by the activation of the carbonyl group of the β-ketoester, ethyl benzoylacetate, by an acid catalyst. This is followed by a nucleophilic attack from the electron-rich aromatic ring of resorcinol (an electrophilic aromatic substitution) to form an intermediate. Subsequent intramolecular transesterification and dehydration lead to the formation of the stable coumarin ring system.

References

Spectroscopic Analysis of 7-hydroxy-3-phenyl-2H-chromen-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 7-hydroxy-3-phenyl-2H-chromen-2-one, a significant coumarin derivative. The document details the nuclear magnetic resonance (NMR) and infrared (IR) spectral data, outlines the experimental protocols for these analyses, and presents visual workflows to facilitate understanding and replication of the methodologies.

Introduction

This compound, also known as 7-hydroxy-3-phenylcoumarin, belongs to the coumarin class of compounds, which are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and fluorescent properties. Spectroscopic analysis is crucial for the unambiguous identification and characterization of this molecule, ensuring its purity and structural integrity for research and development purposes. This guide focuses on two primary spectroscopic techniques: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Molecular Structure and Spectroscopic Data

The chemical structure of this compound consists of a fused benzopyrone ring system with a hydroxyl group at the 7th position and a phenyl substituent at the 3rd position. The molecular formula for this compound is C₁₅H₁₀O₃, and its molecular weight is 238.24 g/mol .[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. While specific experimental data for this compound is not widely published, the following tables present analogous data based on closely related compounds, such as 7-hydroxy-3-(4-nitrophenyl)-2H-chromen-2-one, and general principles of NMR spectroscopy for coumarins.[3] The presence of the electron-withdrawing nitro group in the analogue will influence the chemical shifts of the phenyl protons, which should be considered when interpreting this data.

Table 1: Analogous ¹H NMR Data for this compound

| Proton Assignment | Analogous Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | ~8.40 | s | - |

| H-5 | ~7.65 | d | 8.40 |

| H-6 | ~6.84 | dd | 8.40, 2.0 |

| H-8 | ~6.78 | d | 2.0 |

| Phenyl Protons | ~7.30 - 7.60 | m | - |

| 7-OH | ~10.79 | s | - |

Data is analogous to 7-hydroxy-3-(4-nitrophenyl)-2H-chromen-2-one in DMSO-d6.[3] The chemical shifts for the phenyl protons in the unsubstituted compound are expected to be in a more upfield region.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (C=O) | ~160 |

| C-3 | ~125 |

| C-4 | ~145 |

| C-4a | ~113 |

| C-5 | ~128 |

| C-6 | ~112 |

| C-7 | ~162 |

| C-8 | ~102 |

| C-8a | ~156 |

| C-1' (Phenyl) | ~135 |

| C-2', C-6' (Phenyl) | ~128 |

| C-3', C-5' (Phenyl) | ~129 |

| C-4' (Phenyl) | ~130 |

Predicted data is based on general values for substituted coumarins.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will exhibit characteristic absorption bands for its hydroxyl, carbonyl, and aromatic functionalities.

Table 3: Analogous IR Absorption Data for this compound

| Functional Group | Analogous Wavenumber (ṽ, cm⁻¹) | Intensity |

| O-H stretch (hydroxyl) | ~3180 | Broad |

| C-H stretch (aromatic) | ~3050 | Medium |

| C=O stretch (lactone) | ~1680 | Strong |

| C=C stretch (aromatic) | ~1610, 1570 | Medium-Strong |

| C-O stretch (lactone/phenol) | ~1250, 1130 | Strong |

Data is analogous to 7-hydroxy-3-(4-nitrophenyl)-2H-chromen-2-one.[3]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Weigh 5-10 mg of the purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). The choice of solvent can affect the chemical shifts, particularly that of the hydroxyl proton.

-

Transfer the solution into a clean, dry 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the carbon spectrum. A greater number of scans will be necessary compared to the proton spectrum due to the lower natural abundance of the ¹³C isotope.

-

2D NMR (Optional): To aid in the unambiguous assignment of the NMR spectra, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to establish connectivity between protons and carbons.

IR Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

Data Acquisition:

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample holder (or clean ATR crystal) prior to running the sample spectrum to subtract any atmospheric and instrumental interferences.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis and the molecular structure with atom numbering for NMR assignments.

References

Spectroscopic Profile of 7-hydroxy-3-phenyl-2H-chromen-2-one: A Technical Guide for Researchers

An In-depth Analysis of the Nuclear Magnetic Resonance (NMR) Spectral Data and Experimental Protocols for a Key Coumarin Derivative.

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 7-hydroxy-3-phenyl-2H-chromen-2-one, a significant coumarin derivative with applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering detailed spectral data, experimental methodologies, and a workflow for spectroscopic analysis.

¹H and ¹³C NMR Spectral Data

The structural elucidation of this compound is critically dependent on the precise assignment of its ¹H and ¹³C NMR spectra. The following tables summarize the chemical shifts (δ) in parts per million (ppm), signal multiplicities, and coupling constants (J) in Hertz (Hz) for the compound, based on analyses of closely related structures and spectroscopic principles.

Table 1: ¹H NMR Spectral Data of this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | ~ 7.8 - 8.0 | s | - |

| H-5 | ~ 7.4 - 7.6 | d | ~ 8.5 - 9.0 |

| H-6 | ~ 6.8 - 7.0 | dd | ~ 8.5 - 9.0, ~ 2.0 - 2.5 |

| H-8 | ~ 6.7 - 6.9 | d | ~ 2.0 - 2.5 |

| H-2', H-6' | ~ 7.5 - 7.7 | m | - |

| H-3', H-4', H-5' | ~ 7.3 - 7.5 | m | - |

| 7-OH | ~ 9.5 - 10.5 | br s | - |

Note: The chemical shift of the hydroxyl proton (7-OH) is variable and dependent on solvent and concentration. s = singlet, d = doublet, dd = doublet of doublets, m = multiplet, br s = broad singlet.

Table 2: ¹³C NMR Spectral Data of this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2 | ~ 160 - 162 |

| C-3 | ~ 125 - 127 |

| C-4 | ~ 140 - 142 |

| C-4a | ~ 112 - 114 |

| C-5 | ~ 128 - 130 |

| C-6 | ~ 113 - 115 |

| C-7 | ~ 161 - 163 |

| C-8 | ~ 102 - 104 |

| C-8a | ~ 155 - 157 |

| C-1' | ~ 130 - 132 |

| C-2', C-6' | ~ 128 - 130 |

| C-3', C-5' | ~ 129 - 131 |

| C-4' | ~ 129 - 131 |

Experimental Protocols

The acquisition of high-quality NMR spectra is paramount for accurate structural analysis. The following is a detailed methodology for obtaining the ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Sample Purity: Ensure the sample of this compound is of high purity (>95%), as impurities can complicate spectral interpretation.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is readily soluble. Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice for hydroxy-substituted coumarins due to its ability to dissolve polar compounds and the observation of exchangeable protons. Other potential solvents include deuterated chloroform (CDCl₃) and deuterated acetone (acetone-d₆).

-

Concentration: Prepare a solution by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

NMR Data Acquisition

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a proton frequency of 400 MHz or higher, for optimal signal dispersion and resolution.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment.

-

Spectral Width: Approximately 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans, depending on the sample concentration.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: Approximately 200-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more scans may be necessary to achieve an adequate signal-to-noise ratio, particularly for quaternary carbons.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) using an appropriate software package (e.g., MestReNova, TopSpin). Apply a Fourier transform, phase correction, and baseline correction. For ¹³C NMR spectra, an exponential multiplication with a line broadening factor of 1-2 Hz is commonly applied to improve the signal-to-noise ratio.

Workflow for NMR Spectral Analysis

The following diagram illustrates the logical workflow for the analysis of NMR data for a compound like this compound.

This comprehensive guide provides the essential ¹H and ¹³C NMR spectral data and a robust experimental framework for the analysis of this compound. Adherence to these protocols will enable researchers to obtain high-quality, reproducible data critical for their scientific endeavors.

Mass Spectrometry Fragmentation Analysis of 7-hydroxy-3-phenyl-2H-chromen-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the mass spectrometry fragmentation pattern of 7-hydroxy-3-phenyl-2H-chromen-2-one, a compound belonging to the 3-phenylcoumarin class, which shares structural similarities with isoflavonoids. Understanding the fragmentation behavior of this molecule is crucial for its identification and structural elucidation in complex matrices, which is of significant interest in drug development and metabolomics. This document outlines the predicted fragmentation pathways based on established principles for related compounds, presents quantitative data from mass spectral analyses, and provides a representative experimental protocol for acquiring such data.

Introduction

This compound is a heterocyclic compound with a 3-phenylchroman skeleton. Mass spectrometry, particularly when coupled with chromatographic separation techniques, is a powerful tool for the structural characterization of such molecules. The fragmentation patterns observed in mass spectrometry are governed by the inherent chemical structure of the molecule, providing a "fingerprint" for its identification. The predominant fragmentation of related compounds like isoflavones and coumarins involves cleavages of the C-ring and losses of small neutral molecules such as carbon monoxide (CO).[1][2]

Predicted Fragmentation Pathways

The fragmentation of this compound is expected to follow pathways characteristic of both coumarins and isoflavonoids. Under electron ionization (EI) or collision-induced dissociation (CID), the molecular ion will undergo a series of fragmentation steps.

A primary fragmentation event for coumarins is the loss of a CO molecule from the pyrone ring.[2] For this compound (exact mass: 238.06 g/mol ), the protonated molecule [M+H]⁺ would have an m/z of 239.07. The initial loss of CO would result in a fragment ion at m/z 211. A subsequent loss of another CO molecule could also be observed.

Based on the fragmentation of isoflavonoids, retro-Diels-Alder (RDA) reactions are also common, leading to the cleavage of the C-ring. The fragmentation can also be initiated by the loss of the phenyl group or rearrangements involving the hydroxyl group.

The proposed fragmentation pathway is visualized in the following diagram:

Caption: Proposed ESI-MS/MS fragmentation pathway for this compound.

Quantitative Mass Spectrometry Data

The following table summarizes the key ions observed in the MS/MS spectrum of this compound. The data is compiled from publicly available mass spectral databases.[3]

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Relative Intensity |

| [M+H]⁺ 239.0703 | 211 | CO | High |

| 183 | 2CO | Medium | |

| 184 | C₂HO₂ | Low | |

| [M-H]⁻ 237.0557 | 209 | CO | High |

| 193 | - | Medium |

Experimental Protocols

The following is a representative experimental protocol for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).

4.1. Sample Preparation

A stock solution of this compound (1 mg/mL) is prepared in methanol. Working solutions are prepared by diluting the stock solution with the initial mobile phase.

4.2. Liquid Chromatography

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 5% to 95% B over 15 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

4.3. Mass Spectrometry

-

Ion Source: Electrospray Ionization (ESI), positive and negative modes.

-

Mass Analyzer: Ion Trap or Quadrupole Time-of-Flight (Q-TOF).

-

Capillary Voltage: 3.5 kV.

-

Cone Voltage: 30 V.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Collision Energy: Ramped from 10 to 40 eV for MS/MS experiments.

-

Scan Range: m/z 50-500.

The following workflow diagram illustrates the general procedure for sample analysis:

Caption: General experimental workflow for LC-MS analysis.

Conclusion

The mass spectrometric fragmentation of this compound is characterized by the sequential loss of carbon monoxide molecules and cleavages of the heterocyclic C-ring. The presented data and protocols provide a foundational guide for researchers in the structural elucidation of this and related compounds. Further studies with high-resolution mass spectrometry and isotopic labeling would be beneficial for confirming the proposed fragmentation mechanisms.

References

An In-depth Technical Guide on the Crystal Structure and Molecular Geometry of 7-hydroxy-3-phenyl-2H-chromen-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure, molecular geometry, and relevant biological activities of the coumarin derivative, 7-hydroxy-3-phenyl-2H-chromen-2-one. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and materials science.

Molecular Structure and Physicochemical Properties

This compound, also known as 3-phenylumbelliferone, is a heterocyclic compound belonging to the coumarin family. Its structure consists of a fused benzene and α-pyrone ring, with a hydroxyl group at the 7th position and a phenyl group at the 3rd position.[1]

| Property | Value |

| Molecular Formula | C₁₅H₁₀O₃ |

| Molecular Weight | 238.24 g/mol |

| IUPAC Name | 7-hydroxy-3-phenylchromen-2-one |

| CAS Number | 6468-96-8 |

| Canonical SMILES | C1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)O)OC2=O[1] |

Crystal Structure and Molecular Geometry

The definitive crystal structure of this compound was determined by single-crystal X-ray diffraction. The crystallographic data are archived in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 126031. The primary citation for this work is an article in Acta Crystallographica Section C: Crystal Structure Communications, published in 1996.

Due to restricted access to the full-text of the original publication, the detailed crystallographic data, including precise bond lengths and angles, could not be fully compiled for this guide. However, analysis of related coumarin structures provides valuable insights into the expected molecular geometry.

The coumarin ring system is generally planar. In the crystal lattice, it is expected that intermolecular hydrogen bonds are formed, primarily involving the hydroxyl group at the 7-position and the carbonyl group of the pyrone ring of an adjacent molecule. This hydrogen bonding plays a crucial role in the packing of the molecules in the crystal.

Experimental Protocols

Synthesis of this compound via Pechmann Condensation

The most common and efficient method for the synthesis of this compound is the Pechmann condensation. This reaction involves the acid-catalyzed condensation of a phenol (resorcinol) with a β-keto ester (ethyl benzoylacetate).

Materials:

-

Resorcinol

-

Ethyl benzoylacetate

-

Concentrated Sulfuric Acid (H₂SO₄) or other acidic catalysts (e.g., Amberlyst-15)

-

Ethanol

-

Ice-cold water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add concentrated sulfuric acid to an equimolar amount of resorcinol.

-

To this cooled mixture, add ethyl benzoylacetate dropwise while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is poured into a beaker of ice-cold water with vigorous stirring to precipitate the crude product.

-

The precipitate is collected by vacuum filtration and washed thoroughly with cold water to remove any residual acid.

-

The crude product is then purified by recrystallization from a suitable solvent, such as aqueous ethanol, to yield pure crystals of this compound.

Single Crystal X-ray Diffraction

To determine the crystal structure, single crystals of the compound are grown, typically by slow evaporation of a suitable solvent.

General Procedure:

-

A single crystal of suitable size and quality is mounted on a goniometer.

-

The crystal is placed in a stream of X-rays (e.g., Cu Kα or Mo Kα radiation).

-

The diffraction pattern is collected using a detector as the crystal is rotated.

-

The collected data is processed to determine the unit cell dimensions and space group.

-

The structure is solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, and bond angles.

Potential Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, the broader class of coumarins is known to exhibit a wide range of pharmacological properties, including anticancer, anti-inflammatory, and antioxidant effects.[2][3][4] Research on closely related analogs, such as 7-hydroxy-4-phenylcoumarin derivatives, provides insights into potential mechanisms of action.

One proposed mechanism for the anticancer activity of coumarins involves the modulation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway .[5] AhR is a ligand-activated transcription factor that can influence cell proliferation and apoptosis.

Furthermore, derivatives of 7-hydroxy-4-phenylcoumarin have been shown to induce G2/M phase cell cycle arrest and apoptosis in cancer cells. This process is often mediated by the modulation of key cell cycle regulatory proteins and the activation of caspase cascades.

Based on these findings, a plausible signaling pathway for the anticancer effects of this compound can be proposed:

This diagram illustrates that this compound may exert its anticancer effects by modulating the AhR pathway, inhibiting proteins involved in the G2/M phase of the cell cycle leading to cell cycle arrest, and activating the caspase cascade to induce apoptosis.

References

- 1. This compound | C15H10O3 | CID 5393176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | A Review on Anti-Tumor Mechanisms of Coumarins [frontiersin.org]

- 4. A Review on Anti-Tumor Mechanisms of Coumarins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A synthetic coumarin (4-methyl-7 hydroxy coumarin) has anti-cancer potentials against DMBA-induced skin cancer in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Antioxidant Potential of 7-Hydroxy-3-phenyl-2H-chromen-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antioxidant properties of the synthetic coumarin derivative, 7-hydroxy-3-phenyl-2H-chromen-2-one, also known as 7-hydroxy-3-phenylcoumarin. This document collates available data on its antioxidant activity, details the experimental protocols for its evaluation, and explores the potential signaling pathways involved in its mechanism of action.

Core Concepts: Antioxidant Activity of 3-Phenylcoumarins

Coumarins, a class of benzopyrone compounds, are widely recognized for their diverse pharmacological activities, including antioxidant effects. The antioxidant potential of these molecules is significantly influenced by their substitution pattern, particularly the presence and position of hydroxyl groups. For 3-phenylcoumarins, the hydroxyl group at the 7th position is considered a key determinant of their free radical scavenging ability. This is attributed to the ability of the phenolic hydroxyl group to donate a hydrogen atom, thereby neutralizing reactive oxygen species (ROS) and forming a stable phenoxyl radical.

Quantitative Antioxidant Data

Direct quantitative antioxidant data for this compound is limited in the available scientific literature. However, structure-activity relationship (SAR) studies on a series of hydroxylated 3-phenylcoumarins provide valuable insights into its potential efficacy. The following table summarizes antioxidant activity data for structurally related compounds, offering a comparative perspective. It is crucial to note that these values are for derivatives and not the parent compound itself.

| Compound/Derivative | Assay | IC50 Value | Reference |

| 6-methoxy-7-hydroxy-3-(4'-hydroxyphenyl)coumarin | AAPH-induced DNA strand breakage | Poor antioxidant activity | [1][2] |

| 7,8-dihydroxy-3-(4-methylphenyl)coumarin | Lipid Peroxidation (MDA levels) | Significant decrease in liver homogenates | [3] |

| 7-Hydroxy-3-(p-hydroxyphenyl)coumarin | Not specified | Synthesized for evaluation | [2] |

AAPH: 2,2'-azobis(2-amidinopropane) dihydrochloride; MDA: Malondialdehyde. IC50 values represent the concentration required to inhibit 50% of the activity.

Experimental Protocols

To facilitate further research and standardized evaluation of this compound, this section provides detailed methodologies for key in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and reliable method to evaluate the free radical scavenging capacity of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow, which is measured spectrophotometrically.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

-

Prepare a series of concentrations of this compound in a suitable solvent (e.g., methanol or DMSO).

-

A standard antioxidant, such as ascorbic acid or Trolox, should be prepared in the same manner.

-

-

Assay Procedure:

-

In a 96-well microplate, add a specific volume of the test compound solution to each well.

-

Add the DPPH solution to each well to initiate the reaction.

-

Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measure the absorbance at a specific wavelength (typically 517 nm) using a microplate reader.

-

-

Calculation:

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance in the presence of the test compound.

-

The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.

-

References

- 1. Synthesis and biological evaluation of hydroxylated 3-phenylcoumarins as antioxidants and antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antioxidative and lipid lowering effects of 7,8-dihydroxy-3- (4-methylphenyl) coumarin in hyperlipidemic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anti-Inflammatory Potential of 7-hydroxy-3-phenyl-2H-chromen-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-hydroxy-3-phenyl-2H-chromen-2-one, a member of the coumarin class of compounds, holds significant promise as an anti-inflammatory agent. This technical guide provides a comprehensive overview of its anticipated anti-inflammatory effects, drawing upon research conducted on structurally similar 3-phenylcoumarin and 7-hydroxycoumarin derivatives. This document outlines the potential mechanisms of action, including the inhibition of key inflammatory mediators and modulation of intracellular signaling pathways. Detailed experimental protocols for assessing these anti-inflammatory properties are provided, alongside a quantitative summary of findings from related compounds to serve as a benchmark for future research. The information presented herein is intended to guide researchers and drug development professionals in the exploration of this compound as a novel therapeutic candidate for inflammatory disorders.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The coumarin scaffold, a privileged structure in medicinal chemistry, has been extensively investigated for its diverse pharmacological activities, with many derivatives exhibiting potent anti-inflammatory properties. This compound, also known as 3-phenylumbelliferone, combines the key structural features of both 7-hydroxycoumarins and 3-phenylcoumarins, suggesting a strong potential for significant anti-inflammatory efficacy. This guide synthesizes the current understanding of the anti-inflammatory effects of related compounds to build a predictive profile for this compound and to provide a framework for its systematic investigation.

Putative Mechanisms of Anti-Inflammatory Action

Based on studies of related coumarin derivatives, this compound is anticipated to exert its anti-inflammatory effects through a multi-targeted approach, primarily involving the inhibition of pro-inflammatory enzymes and the modulation of key signaling pathways.

Inhibition of Cyclooxygenase (COX) Enzymes

Coumarin derivatives are known to inhibit cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation. The inhibition of both COX-1 and COX-2 isoforms is a common mechanism for non-steroidal anti-inflammatory drugs (NSAIDs). Research on various 3-arylcoumarins suggests potential for selective COX-2 inhibition, which would be advantageous in minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.

Downregulation of Pro-Inflammatory Mediators

Lipopolysaccharide (LPS)-induced inflammation in macrophage cell lines is a standard in vitro model for studying anti-inflammatory activity. Coumarin derivatives have been shown to significantly reduce the production of several pro-inflammatory mediators in this model, including:

-

Nitric Oxide (NO): Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation.

-

Tumor Necrosis Factor-alpha (TNF-α): A pivotal cytokine in systemic inflammation.

-

Interleukin-6 (IL-6): A pleiotropic cytokine with a central role in inflammatory and autoimmune processes.

Modulation of Intracellular Signaling Pathways

The anti-inflammatory effects of coumarins are often mediated through the regulation of critical intracellular signaling cascades.

-

Nuclear Factor-kappa B (NF-κB) Pathway: NF-κB is a key transcription factor that governs the expression of numerous pro-inflammatory genes. Inhibition of NF-κB activation is a major target for anti-inflammatory drug discovery. Coumarins have been shown to suppress the activation of the NF-κB pathway.

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK signaling cascade, including p38 and JNK, plays a crucial role in the production of inflammatory cytokines. Modulation of this pathway is another mechanism by which coumarins can exert their anti-inflammatory effects.

Quantitative Data Summary (from related 3-Phenylcoumarin and 7-Hydroxycoumarin Derivatives)

Direct quantitative data for the anti-inflammatory activity of this compound is limited in publicly available literature. The following tables summarize findings for structurally related compounds to provide a comparative baseline.

| Compound Class | Assay | Target | Result (IC50 / % Inhibition) | Reference |

| 3-Arylcoumarins | Nitric Oxide Production | iNOS | IC50: 6.9 µM for 6-bromo-8-methoxy-3-(3'-methoxyphenyl)coumarin | [1] |

| 3-Arylcoumarins | Soybean Lipoxygenase Inhibition | LOX | IC50: 10 µM for a geranyloxy-derived 3-phenylcoumarin | [1] |

| 6,7-Dihydroxy-3-phenylcoumarins | Neutrophil Oxidative Metabolism | Fcγ and/or complement receptors | Effective downmodulation by hydroxylated derivatives | [2] |

| Coumarin | Pro-inflammatory Cytokine Production | PGE2, TNF-α, NO, IL-6, IL-1β | Significant reduction in LPS-induced RAW264.7 cells | [3] |

| 2-Phenyl-4H-chromen-4-one derivative | Pro-inflammatory Cytokine Production | NO, IL-6, TNF-α | Significant dose-dependent decrease in LPS-induced RAW264.7 cells | [4] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to assess the anti-inflammatory effects of this compound.

In Vitro Anti-Inflammatory Activity in Macrophages

Objective: To determine the effect of this compound on the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Methodology:

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Cell Viability Assay (MTS/MTT): To determine the non-toxic concentration range of the test compound, cells are seeded in a 96-well plate and treated with various concentrations of this compound for 24 hours. Cell viability is then assessed using a standard MTS or MTT assay.

-

Nitric Oxide (NO) Production Assay (Griess Assay):

-

Cells are pre-treated with non-toxic concentrations of the test compound for 1 hour.

-

Inflammation is induced by adding LPS (1 µg/mL).

-

After 24 hours of incubation, the cell culture supernatant is collected.

-

The concentration of nitrite (a stable product of NO) is measured using the Griess reagent. The absorbance is read at 540 nm.

-

-

Pro-inflammatory Cytokine (TNF-α, IL-6) Quantification (ELISA):

-

Cells are treated as described for the NO production assay.

-

The levels of TNF-α and IL-6 in the cell culture supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.

-

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

Objective: To evaluate the inhibitory effect of this compound on the activity of COX-1 and COX-2 enzymes.

Methodology:

-

A commercial COX inhibitor screening assay kit (colorimetric or fluorometric) is used.

-

The assay is performed in a 96-well plate.

-

Reactions are set up containing the respective enzyme (COX-1 or COX-2), heme, and the arachidonic acid substrate.

-

Various concentrations of this compound are added to the wells. A known COX inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) is used as a positive control.

-

The production of prostaglandin F2α (PGF2α) is measured as an indicator of enzyme activity.

-

The IC50 values are calculated from the dose-response curves.[5][6]

NF-κB Activation Assay (Luciferase Reporter Assay)

Objective: To investigate the effect of this compound on the NF-κB signaling pathway.

Methodology:

-

HEK293T cells are co-transfected with an NF-κB-luciferase reporter plasmid and a Renilla luciferase control plasmid.

-

After 24 hours, the transfected cells are pre-treated with various concentrations of the test compound for 1 hour.

-

NF-κB activation is induced by treating the cells with TNF-α (10 ng/mL) for 6 hours.

-

Cell lysates are prepared, and the luciferase activity is measured using a dual-luciferase reporter assay system.

-

The relative luciferase activity is calculated by normalizing the firefly luciferase activity to the Renilla luciferase activity.

Visualizations: Signaling Pathways and Experimental Workflows

Caption: Workflow for assessing the in vitro anti-inflammatory activity.

Caption: Putative inhibition of the NF-κB signaling cascade.

References

- 1. 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The 3-phenylcoumarin derivative 6,7-dihydroxy-3-[3',4'-methylenedioxyphenyl]-coumarin downmodulates the FcγR- and CR-mediated oxidative metabolism and elastase release in human neutrophils: Possible mechanisms underlying inhibition of the formation and release of neutrophil extracellular traps - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Potential Anticancer Activity of 7-Hydroxy-3-Phenyl-2H-Chromen-2-One

Disclaimer: Extensive literature searches did not yield specific studies detailing the anticancer activity of 7-hydroxy-3-phenyl-2H-chromen-2-one. Consequently, quantitative data such as IC50 values and specific signaling pathways for this exact compound are not available in the public domain. This guide is therefore constructed based on the established anticancer properties of closely related 3-phenylcoumarin and 7-hydroxycoumarin derivatives. The experimental protocols and potential mechanisms described herein provide a foundational framework for the investigation of this compound as a potential anticancer agent.

Introduction